molecular formula C19H16ClNO B1487493 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-49-5

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1487493
M. Wt: 309.8 g/mol
InChI Key: DDNIRSVFOFQVHH-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride” likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also appears to have a carbonyl chloride (also known as an acyl chloride) functional group, which is typically very reactive .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the quinoline and phenyl groups), a carbonyl group (C=O), and a chloride atom attached to the carbonyl carbon .


Chemical Reactions Analysis

The carbonyl chloride group in this compound is typically very reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of aromatic rings. It’s likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

1. Chemical Synthesis and Catalysis

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride and its derivatives are pivotal in the field of chemical synthesis and catalysis. For example, chiral Pt(II)/Pd(II) pincer complexes, which exhibit C–H⋯Cl hydrogen bonding, are synthesized using similar quinoline derivatives. These complexes are utilized in catalytic asymmetric reactions like aldol and silylcyanation reactions, showcasing their importance in the synthesis of chiral molecules (Yoon et al., 2006).

2. Analytical Chemistry

Compounds analogous to 2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride have been employed as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC), a technique widely used for separating, identifying, and quantifying compounds in a mixture. The reagent 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, for example, demonstrates high sensitivity and reactivity with primary and secondary alcohols, forming fluorescent esters detectable by HPLC (Yoshida et al., 1992).

Safety And Hazards

Carbonyl chlorides are typically corrosive and can cause burns to skin and eyes. They can also be harmful if inhaled, causing respiratory irritation .

Future Directions

The future study of this compound would likely depend on its potential applications. For example, if it shows biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-4-6-13(3)14(8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNIRSVFOFQVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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